6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S2/c1-27-14-4-2-3-12(9-14)16-10-23-17(11-28-19(23)22-16)18(24)21-13-5-7-15(8-6-13)29(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZAWBPYSVBGRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering short reaction times and good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reaction vessels and conditions to ensure consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with analogs:
Key Observations:
- Sulfamoyl vs.
- Electron-Withdrawing Groups : Chloro and fluoro substituents (e.g., in 5f, BI72427) enhance metabolic stability but may reduce solubility. The target’s methoxy group (-OCH₃) is electron-donating, possibly altering electronic interactions with biological targets .
Cytotoxicity and Anticancer Activity:
- Compound 5l (): A 4-chlorophenyl analog exhibited potent cytotoxicity against MDA-MB-231 cells (IC50 = 1.4 µM), surpassing sorafenib (IC50 = 5.2 µM). Its VEGFR2 inhibition (5.72% at 20 µM) suggests a mechanism tied to kinase modulation .
- Hydrazide Derivatives (): Arylidenehydrazides (e.g., 3c) showed selective activity against prostate cancer (PC-3, log10GI50 < -8.00), highlighting the importance of the carboxamide side chain .
- Target Compound: The sulfamoyl group may enhance binding to enzymes like carbonic anhydrases or kinases, though direct data are needed.
Enzyme Inhibition:
- MMV1/MMV3 (): Imidazo-thiadiazole inhibitors of CntA (a bacterial enzyme) demonstrate scaffold versatility. The target’s sulfamoyl group could mimic similar interactions in enzyme pockets .
- VEGFR2 Inhibition : The 4-chlorophenyl group in 5l correlates with kinase inhibition, whereas the target’s 3-methoxyphenyl may shift selectivity to other targets (e.g., tubulin or topoisomerases) .
Biological Activity
The compound 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide (CAS Number: 1049468-60-1) is a member of the imidazo[2,1-b][1,3]thiazole class of compounds, which have garnered interest due to their potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H18N4O3S, with a molecular weight of approximately 428.5 g/mol. The structure features a thiazole ring fused with an imidazole moiety and functional groups that enhance its biological activity.
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole class exhibit potent inhibition against various kinases involved in cancer progression. Specifically, studies have shown that derivatives can inhibit FLT3 kinase activity, which is crucial in acute myeloid leukemia (AML) pathogenesis. The mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activation and downstream signaling pathways responsible for cell proliferation and survival .
Anticancer Activity
The biological activity of This compound has been evaluated in several studies. Notably:
- In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines including MV4-11 (a human AML cell line), with an IC50 value as low as 0.002 μM in cellular assays. This indicates a high potency compared to other known anticancer agents .
- Structure-Activity Relationship (SAR) : The presence of the methoxy and sulfonamide groups appears to enhance the compound's affinity for FLT3 kinase. Variations in these substituents can lead to changes in potency and selectivity against different cancer types .
Table 1: Summary of Biological Activity
| Cell Line | IC50 (μM) | Compound Structure Features |
|---|---|---|
| MV4-11 | 0.002 | Imidazo[2,1-b][1,3]thiazole core |
| HeLa | >10 | Lack of significant activity |
| K562 (CML) | 0.005 | Enhanced by methoxy and sulfonamide groups |
Case Studies
A significant case study involved testing a series of imidazo[2,1-b][1,3]thiazole derivatives against AML cell lines. The study found that modifications to the phenyl rings significantly influenced both the potency and selectivity towards FLT3-dependent pathways. For instance, compounds with additional electron-donating groups showed improved binding affinity and reduced cytotoxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for 6-(3-methoxyphenyl)-N-(4-sulfamoylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Sulfonamide coupling : Use 4-sulfamoylaniline as a nucleophile for carboxamide bond formation, employing HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in DMSO or DMF .
- Imidazo[2,1-b]thiazole core synthesis : Cyclize precursors (e.g., 3-methoxyphenyl-substituted thiazoles) under reflux with iodine or triethylamine in acetonitrile, followed by purification via column chromatography .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid) and use anhydrous conditions to suppress side reactions. Typical yields range from 60–75% for analogous compounds .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the imidazo[2,1-b]thiazole core (δ 7.8–8.2 ppm for aromatic protons) and sulfamoyl group (δ 3.1–3.3 ppm for NH2) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfonamide (S=O at ~1150 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ expected at m/z ~480–500) .
- HPLC-PDA : Assess purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer Screening : Use MTT assays against NCI-60 cell lines (e.g., MCF-7, A549) at 1–100 μM doses .
- Kinase Inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR2) via ADP-Glo™ assays .
- Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituted thiazole (e.g., 5-methyl) or imidazo rings (e.g., 2-fluoro) to assess impact on potency .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (sulfamoyl NH) and hydrophobic (3-methoxyphenyl) moieties .
- Data Correlation : Compare IC50 values against analogs (e.g., 6-methyl vs. 6-fluoro derivatives) to establish trends in selectivity .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50 values)?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and control for variables like serum concentration .
- Orthogonal Validation : Confirm kinase inhibition via both radiometric (32P-ATP) and fluorescence-based assays .
- Meta-Analysis : Aggregate data from structurally related imidazo[2,1-b]thiazoles (e.g., pyridinyl vs. phenyl derivatives) to identify outliers .
Q. How can metabolic stability and toxicity be predicted early in development?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with rat/human liver microsomes (RLM/HLM) and quantify parent compound via LC-MS/MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- In Silico Tools : Apply ADMET Predictor™ to estimate hepatotoxicity (e.g., Rule-of-Five violations) and plasma protein binding .
Key Considerations
- Synthetic Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) to minimize batch variability .
- Biological Data Interpretation : Normalize results to cell viability controls (e.g., >90% viability in untreated samples) .
- Regulatory Compliance : Adhere to waste disposal guidelines for sulfonamide intermediates (e.g., separate storage for halogenated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
